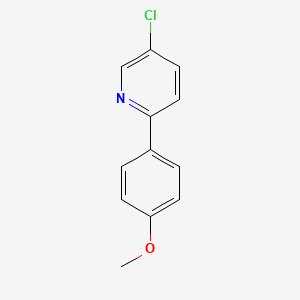

5-Chloro-2-(4-methoxyphenyl)pyridine

Description

Overview of Aryl Pyridine (B92270) Compounds in Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. rsc.orgnih.gov Its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins (niacin and pyridoxine) and coenzymes. nih.gov In the realm of synthetic chemistry, the pyridine ring is considered a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. rsc.orgnih.gov This versatility has led to the incorporation of the pyridine moiety into more than 7,000 existing drug molecules. rsc.orgnih.gov

Aryl pyridines, which feature a pyridine ring directly connected to an aryl group (such as a phenyl ring), are of particular interest. This combination of two aromatic systems gives rise to unique three-dimensional structures and electronic properties that are conducive to interactions with biological macromolecules. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings can engage in π-π stacking and hydrophobic interactions, all of which are crucial for molecular recognition and binding to protein targets. researchgate.net

The functionalization of the aryl pyridine core with various substituents allows for the fine-tuning of its physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. nih.gov Consequently, aryl pyridine derivatives have been successfully developed into a wide array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. rsc.orgnih.gov For instance, several FDA-approved drugs, such as Atazanavir (an HIV protease inhibitor) and Imatinib (a cancer therapeutic), feature the pyridine scaffold. rsc.org

The synthesis of aryl pyridines is a well-established area of organic chemistry, with numerous methods available for their preparation. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Hiyama reactions, are among the most powerful and widely used methods for forming the crucial carbon-carbon bond between the pyridine and aryl rings. researchgate.net These reactions are valued for their high efficiency, functional group tolerance, and the ability to create complex molecular architectures from readily available starting materials. researchgate.net

Rationale for Focused Research on 5-Chloro-2-(4-methoxyphenyl)pyridine

The specific compound, this compound, has garnered attention from researchers due to its potential as a versatile building block in the synthesis of more complex and potentially bioactive molecules. The rationale for its focused investigation stems from the strategic placement of its constituent functional groups—the chloro, methoxyphenyl, and pyridine moieties—which impart a unique combination of reactivity and structural features.

The pyridine ring itself, as previously discussed, serves as a valuable pharmacophore. researchgate.net The chlorine atom at the 5-position is an important functional group for several reasons. It is an electron-withdrawing group, which can influence the electronic properties of the pyridine ring, affecting its reactivity and its ability to interact with biological targets. Furthermore, the chloro group can serve as a handle for further chemical modifications through various cross-coupling reactions, allowing for the introduction of additional molecular complexity.

The 4-methoxyphenyl (B3050149) group at the 2-position also plays a crucial role. The methoxy (B1213986) group is an electron-donating group, which can modulate the electronic character of the aryl ring and, by extension, the entire molecule. This substituent can also influence the compound's conformation and its potential to form hydrogen bonds. The presence of both an electron-withdrawing group (chloro) on the pyridine ring and an electron-donating group (methoxy) on the phenyl ring creates a molecule with distinct electronic and chemical properties that can be exploited in further synthetic transformations.

Given these features, this compound is primarily investigated as a key intermediate in the synthesis of larger, more elaborate molecules with potential applications in medicinal chemistry and materials science. Researchers can utilize the reactive sites on this molecule to construct libraries of related compounds for biological screening. The specific substitution pattern may be designed to target particular enzymes or receptors, with the aim of developing novel therapeutic agents.

Below is a table summarizing the key properties of the constituent parts of this compound, which are often studied as individual reactants or as part of similar structures.

| Property | 5-Chloro-2-methoxypyridine | 2-(4-Methoxyphenyl)pyridine |

| Chemical Formula | C₆H₆ClNO | C₁₂H₁₁NO |

| Molecular Weight | 143.57 g/mol | 185.228 g/mol |

| Boiling Point | 181-182 °C | Not specified |

| Density | 1.193 g/mL at 25 °C | Not specified |

| Refractive Index | n20/D 1.5260 | Not specified |

| Primary Application | Reactant for cross-coupling reactions | Chemical for early discovery research |

The research focus on this compound is therefore driven by its potential as a scaffold for the creation of new chemical entities with tailored properties. Its synthesis and subsequent chemical transformations are of interest to organic and medicinal chemists seeking to expand the available chemical space for drug discovery and other applications. The strategic combination of its functional groups makes it a valuable tool in the ongoing quest for novel and effective molecules.

Structure

3D Structure

Properties

CAS No. |

652148-95-3 |

|---|---|

Molecular Formula |

C12H10ClNO |

Molecular Weight |

219.66 g/mol |

IUPAC Name |

5-chloro-2-(4-methoxyphenyl)pyridine |

InChI |

InChI=1S/C12H10ClNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 |

InChI Key |

GPGSVUJPTPLWSO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5 Chloro 2 4 Methoxyphenyl Pyridine and Its Derivatives

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to 5-Chloro-2-(4-methoxyphenyl)pyridine and its analogues.

Suzuki-Miyaura Cross-Coupling Strategies for Aryl-Pyridines

The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of biaryl compounds, including aryl-pyridines. This palladium-catalyzed reaction typically involves the coupling of a halide (such as 5-chloropyridine derivative) with a boronic acid or ester (like 4-methoxyphenylboronic acid). nih.gov The versatility of this method lies in its tolerance of a wide array of functional groups and generally high yields. nih.gov

For the synthesis of this compound, a common approach involves the coupling of 2,5-dichloropyridine (B42133) with 4-methoxyphenylboronic acid. The selectivity of the reaction, favoring substitution at the 2-position of the pyridine (B92270) ring, can be influenced by the choice of catalyst, ligands, and reaction conditions. Traditional palladium catalysts based on triarylphosphane ligands are often effective for the coupling of chloropyridines. uwindsor.ca

Table 1: Exemplary Conditions for Suzuki-Miyaura Cross-Coupling

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/Water | 85-95 | Moderate to Good | researchgate.net |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | Aqueous IPA | Reflux | ~70 | acs.org |

| Pd black | None | K₂CO₃ | MeOH | Not specified | 88 | acs.org |

Note: This table is generated based on data for similar Suzuki-Miyaura reactions and represents plausible conditions for the synthesis of this compound.

The reaction mechanism generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired biaryl product and regenerate the catalyst. The choice of phosphine (B1218219) ligands can be crucial in modulating the reactivity and stability of the palladium catalyst. rsc.org

Palladium-Catalyzed Cyclization Approaches

Palladium-catalyzed cyclization reactions provide an alternative and efficient route to construct fused pyridine ring systems, which can be precursors or derivatives of this compound. One such approach is the intramolecular C-H/C-H dehydrogenative coupling of two arenes. nih.gov This methodology allows for the formation of new carbon-carbon bonds through the activation of two C-H bonds, leading to the construction of polycyclic aromatic compounds.

A plausible mechanism for such a cyclization involves the directed palladation of one aryl ring, followed by an intramolecular concerted metalation-deprotonation (CMD) step on the second aryl ring. nih.gov Subsequent reductive elimination affords the cyclized product and a Pd(0) species, which is then reoxidized to complete the catalytic cycle. nih.gov While direct synthesis of this compound via cyclization is less common, this approach is highly valuable for creating more complex, rigid analogues.

Ruthenium-Catalyzed C-H Functionalization

Ruthenium-catalyzed C-H functionalization has emerged as a powerful strategy for the direct modification of aromatic and heteroaromatic rings, offering a more atom-economical approach compared to traditional cross-coupling reactions. mdpi.com This method allows for the introduction of various functional groups onto the pyridine or phenyl ring of this compound.

The functionalization can proceed through different pathways, including oxidative addition or a deprotonation mechanism, often directed by a coordinating group on the substrate. mdpi.com For instance, the nitrogen atom in the pyridine ring can act as a directing group to facilitate ortho-C-H activation. mdpi.com This allows for the selective introduction of aryl or alkyl groups at positions adjacent to the nitrogen.

Table 2: Ruthenium Catalysts in C-H Functionalization

| Catalyst | Pathway | Application | Reference |

| [RuH₂(CO)(PPh₃)₃] | Oxidative Addition | Arylation, Alkenylation | mdpi.com |

| [RuCl₂(p-cymene)]₂ | Deprotonation | Selective Monoarylation | mdpi.com |

These reactions often employ a ruthenium(II) catalyst in conjunction with an additive or a base. mdpi.com The ability to directly functionalize C-H bonds opens up new avenues for creating a diverse library of derivatives of this compound with potentially enhanced biological or material properties. nih.govscispace.com

Nucleophilic Substitution and Displacement Reactions

Nucleophilic substitution reactions are fundamental in pyridine chemistry, allowing for the introduction of a wide range of functional groups by replacing a leaving group, such as a halogen.

Halogen Activation and Displacement in Pyridine Systems

The chlorine atom in this compound serves as a versatile handle for further functionalization through nucleophilic aromatic substitution (SNAr). The pyridine ring, being electron-deficient, activates the halogen for displacement by nucleophiles. The reactivity of halogens in displacement reactions generally follows the trend I > Br > Cl > F, though this can be influenced by the reaction conditions and the nature of the nucleophile. savemyexams.comsavemyexams.com

A more reactive halogen can displace a less reactive one from a halide solution. savemyexams.com For instance, while chlorine is generally less reactive than bromine and iodine, its displacement from an activated pyridine ring is a feasible and widely used synthetic transformation. The reaction is facilitated by the ability of the electron-withdrawing nitrogen atom in the pyridine ring to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

The position of the halogen on the pyridine ring is critical for its reactivity towards nucleophilic substitution. Halogens at the 2- and 4-positions are generally more reactive than those at the 3-position due to the effective delocalization of the negative charge in the intermediate onto the ring nitrogen atom. uoanbar.edu.iq

Pyridine Ring Functionalization via Nucleophilic Attack

Direct nucleophilic attack on the pyridine ring itself is another important route for functionalization, particularly when the ring is activated by electron-withdrawing groups or by quaternization of the nitrogen atom. nih.gov Hard nucleophiles, such as organometallic reagents (e.g., organolithiums) and amides, tend to attack the 2-position of the pyridine ring. quimicaorganica.org

The Chichibabin reaction, for example, involves the amination of pyridine at the 2-position using sodium amide. quimicaorganica.org This reaction proceeds through a nucleophilic addition-elimination mechanism where a hydride ion is formally eliminated. Softer nucleophiles may require activation of the pyridine ring, for instance, by forming a pyridinium (B92312) salt, which significantly increases the electrophilicity of the ring carbons, particularly at the 2- and 4-positions. quimicaorganica.org

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, especially at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq This intrinsic reactivity allows for the introduction of a variety of substituents, further diversifying the derivatives of this compound.

Directed Metalation and Functionalization

Directed metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The process involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can then be quenched with an electrophile. clockss.orgsemanticscholar.org

The direct lithiation of pyridine is complicated by the propensity of organolithium reagents to add nucleophilically to the C=N bond of the ring. clockss.orgharvard.edu To circumvent this, directed ortho-lithiation (DoM) employs a substituent on the pyridine ring that coordinates to the lithium reagent, directing deprotonation to an adjacent carbon atom. semanticscholar.org The use of hindered, non-nucleophilic bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (e.g., -78 °C) is crucial to prevent nucleophilic addition. clockss.orgsemanticscholar.org

A variety of functional groups can act as DMGs, guiding the regioselectivity of the lithiation. For instance, a DMG at the C-2 position will direct lithiation to the C-3 position. clockss.org The resulting in-situ generated lithium intermediate is then treated with an electrophile to introduce a new substituent. researchgate.net This method is simple, convenient, and often results in high yields of the desired substituted pyridine. researchgate.net For example, 2-aryl-6-chloropyridine compounds can be regioselectively metalated at the aromatic ortho position using t-BuLi, demonstrating that the 2-chloropyridyl moiety itself can act as a directing group. nih.gov

Table 1: Examples of Directing Metalating Groups (DMGs) in Pyridine Lithiation

| Directing Group (DMG) | Position of Lithiation | Base/Conditions |

| -Cl | ortho to Cl | LDA, THF, -75 °C |

| -F | ortho to F | n-BuLi, Et₂O, -50 °C |

| -OCONEt₂ | ortho to OCONEt₂ | sec-BuLi, TMEDA, THF, -78 °C |

| -NHCOtBu | ortho to NHCOtBu | n-BuLi, THF, -78 °C |

| Oxetane (B1205548) Unit | C-4 (when oxetane is at C-3) | n-BuLi |

This table is generated based on data from multiple sources. semanticscholar.orgharvard.edursc.org

Halogen-magnesium exchange is another pivotal method for creating functionalized aryl-pyridines. This reaction typically involves treating a halogenated pyridine with a Grignard reagent or other organomagnesium species to form a pyridylmagnesium intermediate. These intermediates are valuable synthons for subsequent carbon-carbon bond-forming reactions.

A notable application of this principle is in the generation and trapping of pyridyne intermediates. For instance, the regioselective lithiation of 3-chloropyridine (B48278) derivatives, followed by treatment with an aryl or alkylmagnesium halide, can lead to the formation of a 3,4-pyridyne upon warming. nih.gov The magnesium species then adds regioselectively to the pyridyne, forming a new pyridylmagnesium compound which can be quenched with an electrophile to yield a difunctionalized pyridine. nih.gov This sequence allows for the introduction of two different substituents in a controlled manner. While not a direct exchange on the starting material, it showcases the utility of magnesium-based reagents in the advanced functionalization of halopyridines.

Multi-Component Reactions (MCRs) for Pyridine Core Construction

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants. bohrium.com Several classic MCRs are instrumental in constructing the pyridine core. acsgcipr.org

Hantzsch Pyridine Synthesis : This is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgchemtube3d.com The initial product is a 1,4-dihydropyridine, which must be subsequently oxidized (aromatized) to yield the final pyridine derivative. wikipedia.orgorganic-chemistry.org This method is robust and can be performed under environmentally friendly conditions, such as in water or with microwave assistance. wikipedia.org

Guareschi-Thorpe Synthesis : This reaction condenses a cyanoacetic ester or cyanoacetamide with a 1,3-dicarbonyl compound in the presence of ammonia to produce substituted 2-hydroxypyridines or their 2-pyridone tautomers. rsc.orgdrugfuture.comquimicaorganica.org Recent advancements have developed this reaction in aqueous media using ammonium carbonate, which acts as both the nitrogen source and a promoter, making it an eco-friendly approach. rsc.orgrsc.org

Bohlmann-Rahtz Pyridine Synthesis : This two-step method provides a regiocontrolled route to 2,3,6-trisubstituted pyridines. wikipedia.orgnih.gov It begins with a Michael addition of an enamine to an ethynyl (B1212043) ketone to form an aminodiene intermediate. jk-sci.comthieme-connect.com This intermediate is then isolated and undergoes a heat-induced cyclodehydration to form the pyridine ring. nih.gov Modern modifications using Lewis or Brønsted acid catalysts can facilitate the cyclization under much milder conditions, avoiding the high temperatures of the original protocol. nih.govthieme-connect.com

Table 2: Overview of Key Multi-Component Reactions for Pyridine Synthesis

| Reaction Name | Reactants | Key Intermediate/Product |

| Hantzsch Synthesis | Aldehyde, 2x β-ketoester, Ammonia/Ammonium Acetate | 1,4-Dihydropyridine (requires oxidation) |

| Guareschi-Thorpe Synthesis | Cyanoacetamide/ester, 1,3-Dicarbonyl, Ammonia | 2-Hydroxy-pyridine / 2-Pyridone |

| Bohlmann-Rahtz Synthesis | Enamine, Ethynyl ketone | Aminodiene (undergoes cyclodehydration) |

This table is compiled from information found in multiple sources. wikipedia.orgorganic-chemistry.orgrsc.orgdrugfuture.comquimicaorganica.orgnih.govjk-sci.comthieme-connect.com

Precursor Synthesis and Intermediate Transformations

The synthesis of complex molecules like this compound often relies on the preparation of key building blocks and their subsequent transformation through powerful bond-forming reactions.

Halogenated pyridines are crucial precursors for cross-coupling reactions and other functionalizations. 2,5-Dichloropyridine is a particularly important intermediate. google.com Its synthesis can be achieved through several routes. One method involves the chlorination of 2-hydroxypyridine (B17775) followed by separation of the resulting isomers. Another approach starts with 2-chloropyridine, which is first converted to 2-butoxypyridine. Subsequent chlorination yields a mixture of 2-butoxy-5-chloropyridine and 2-butoxy-3-chloropyridine, which can then be processed to isolate the desired 2,5-dichloropyridine. google.com A more modern approach involves the condensation of a maleic diester with nitromethane, followed by hydrogenation, cyclization, and chlorination to produce 2,5-dichloropyridine with high selectivity and yield. google.com

Wittig Reaction : The Wittig reaction is a versatile method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone. tandfonline.com This reaction has been adapted for the functionalization of pyridines. For instance, novel pyridine dicarboxylic acid derivatives have been synthesized via the Wittig reaction between corresponding alkyltriphenylphosphonium salts and aromatic aldehydes. tandfonline.com A more recent development uses a Wittig olefination-rearomatization sequence on dearomatized pyridylphosphonium ylides to achieve C-4 selective alkylation of the pyridine ring, offering an alternative to traditional cross-coupling methods. nih.gov

Cycloaddition Reactions : Cycloaddition reactions provide powerful and atom-economical pathways to construct the pyridine ring itself.

Diels-Alder Reaction : The hetero-Diels-Alder reaction, a type of [4+2] cycloaddition, is a key strategy for pyridine synthesis. rsc.orgrsc.org This can occur through a normal electron-demand pathway or, more commonly for pyridine synthesis, an inverse electron-demand Diels-Alder reaction. acsgcipr.org In the latter, an electron-poor diene, such as a 1,2,4-triazine, reacts with an electron-rich dienophile like an enamine. wikipedia.org The initial cycloadduct then typically expels a small molecule (e.g., N₂) to aromatize into the pyridine ring. acsgcipr.orgwikipedia.org

[2+2+2] Cycloaddition : This reaction, often catalyzed by transition metals like cobalt or rhodium, brings together two alkyne molecules and a nitrile to form a substituted pyridine ring in a single step. nih.govacs.org This method is highly convergent and allows for the construction of complex pyridine derivatives with excellent control over the substitution pattern. nih.gov

Carbon-Heteroatom Bond Formations (e.g., Etherification, Amidation)

The formation of carbon-heteroatom bonds, particularly carbon-oxygen (C-O) and carbon-nitrogen (C-N) bonds, represents a cornerstone in the functionalization of heterocyclic compounds, enabling the synthesis of a diverse array of derivatives with significant applications in medicinal chemistry and materials science. For the scaffold of this compound, the chlorine atom at the 5-position serves as a versatile handle for introducing various oxygen- and nitrogen-containing moieties through cross-coupling and nucleophilic substitution reactions. Methodologies such as the Williamson ether synthesis, Ullmann condensation, and Buchwald-Hartwig amination are pivotal in this context.

Etherification

The synthesis of aryl ethers from this compound can be accomplished through nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann-type reactions. The Williamson ether synthesis, a classic method involving the reaction of an alkoxide with an alkyl halide, can be adapted for the synthesis of aryl ethers, particularly when the aromatic ring is activated by electron-withdrawing groups.

In the context of pyridyl systems, the reactivity of the chloropyridine towards nucleophilic substitution is a key consideration. For the formation of diaryl ethers, the Ullmann condensation, which utilizes a copper catalyst to couple an aryl halide with a phenol, is a well-established method. chem-station.com This reaction typically requires elevated temperatures and a base to facilitate the formation of the phenoxide nucleophile.

While specific examples detailing the etherification of this compound are not extensively documented in the readily available literature, the general principles of SNAr and Ullmann reactions on chloropyridine systems provide a predictive framework for these transformations. The reactivity of the 5-chloro position on the pyridine ring is influenced by the electronic properties of the 2-(4-methoxyphenyl) substituent.

Table 1: General Conditions for Etherification of Chloropyridines

| Reaction Type | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) |

| SNAr | Activated Chloropyridine | Alkoxide/Phenoxide | - | Strong Base (e.g., NaH, K2CO3) | Polar Aprotic (e.g., DMF, DMSO) | Room Temp. to High |

| Ullmann Condensation | Chloropyridine | Phenol | CuI, Cu2O, or Cu powder | K2CO3, Cs2CO3 | High-boiling polar (e.g., DMF, Pyridine) | 100-200 |

This table represents generalized conditions and may require optimization for specific substrates.

Amidation

The introduction of nitrogen-based functional groups through the formation of C-N bonds is a critical transformation in the synthesis of biologically active molecules. For this compound, palladium-catalyzed and copper-catalyzed cross-coupling reactions are the predominant methods for amidation.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between aryl halides and amines or amides. researchgate.netwikipedia.orgmasterorganicchemistry.com This methodology is known for its broad substrate scope and functional group tolerance. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. researchgate.net

Copper-catalyzed amidation , often referred to as a Goldberg-type reaction, provides an alternative to palladium-based methods. libretexts.org These reactions are particularly effective for the coupling of aryl halides with amides. A simple and inexpensive catalytic system, such as copper(I) iodide (CuI) with a diamine ligand, has been shown to be effective for the amidation of 2-chloropyridines. libretexts.org

While direct amidation of this compound is not explicitly detailed in the provided search results, related transformations on similar substrates provide valuable insights. For instance, the acylation of 5-chloro-2-aminopyridine with carboxylic acids demonstrates a method for forming an amide bond, albeit not through substitution of the chloro group.

Table 2: General Conditions for Amidation of Chloro-heteroaromatic Compounds

| Reaction Type | Aryl Halide | Amine/Amide | Catalyst System | Base | Solvent | Temperature (°C) |

| Buchwald-Hartwig Amination | Chloropyridine | Primary/Secondary Amine or Amide | Pd2(dba)3 or Pd(OAc)2 with phosphine ligand (e.g., XPhos, SPhos) | NaOt-Bu, K3PO4, Cs2CO3 | Toluene, Dioxane | 80-120 |

| Copper-Catalyzed Amidation | Chloropyridine | Amide | CuI with a ligand (e.g., N,N'-dimethylethylenediamine) | K3PO4, K2CO3 | Toluene, Dioxane | 100-140 |

This table represents generalized conditions and may require optimization for specific substrates.

The successful application of these methodologies to this compound would enable the synthesis of a wide range of derivatives, offering opportunities to modulate the compound's physicochemical and biological properties. The selection of the appropriate synthetic route—be it SNAr, Ullmann, Buchwald-Hartwig, or copper-catalyzed coupling—will depend on the desired product, the nature of the nucleophile, and the required reaction conditions.

Reaction Mechanisms and Mechanistic Studies

Detailed Reaction Pathways and Intermediates in Pyridine (B92270) Synthesis

The catalytic cycle of a Suzuki-Miyaura reaction for the synthesis of a 2-arylpyridine generally proceeds through a series of well-defined steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the C-X bond (where X is a halogen, typically Br or Cl) of the pyridine derivative. In the case of synthesizing 5-Chloro-2-(4-methoxyphenyl)pyridine, this would involve the reaction of a 2,5-dihalopyridine with the palladium catalyst. The regioselectivity of this step is crucial, with the oxidative addition preferentially occurring at the more reactive C-2 position of the pyridine ring. This selectivity is influenced by the electronic properties of the pyridine ring and the nature of the halogen. The resulting intermediate is a square planar palladium(II) complex.

Transmetalation: Following oxidative addition, the aryl group from the organoboron reagent (e.g., 4-methoxyphenylboronic acid) is transferred to the palladium(II) center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The exact mechanism of transmetalation can be complex and is influenced by the nature of the base, solvent, and ligands on the palladium catalyst. The outcome of this step is a diorganopalladium(II) intermediate, where both the pyridine and the aryl group are attached to the palladium.

Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the diorganopalladium(II) intermediate. In this step, the two organic groups (the pyridine and the aryl moiety) are coupled to form the new C-C bond of the desired 2-arylpyridine product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

While direct mechanistic studies on the synthesis of this compound are not extensively reported in the literature, computational studies, such as Density Functional Theory (DFT) calculations, on similar 2-arylpyridine syntheses have provided valuable insights into the energetics and structures of the intermediates and transition states involved in these fundamental steps. tandfonline.combohrium.comresearchgate.net

Role of Catalysis in Compound Formation (e.g., Cobalt(II) Catalysis)

While palladium catalysis is predominant, other transition metals, such as cobalt, have emerged as powerful catalysts for C-H arylation and cross-coupling reactions. Cobalt catalysts can offer alternative reaction pathways and selectivities.

Mechanistic hypotheses for cobalt-catalyzed arylations often involve a Co(II)/Co(III) catalytic cycle. nih.gov In a directed C-H arylation scenario, the reaction could be initiated by the coordination of the pyridine nitrogen to the Co(II) catalyst. This is followed by a concerted metalation-deprotonation step to form a cobaltacyclic intermediate. Subsequent reaction with an arylating agent, potentially involving an oxidative addition or transmetalation-like step, would lead to a Co(III) intermediate. Reductive elimination from this high-valent cobalt species would then furnish the arylated pyridine and regenerate the active Co(II) catalyst. While specific studies on the cobalt-catalyzed synthesis of this compound are scarce, the general principles of cobalt catalysis in C-H functionalization provide a plausible framework for its potential application. nih.gov

| Catalyst System | Proposed Key Intermediate | General Mechanistic Feature |

| Palladium(0) | Aryl(pyridyl)palladium(II) complex | Catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. |

| Cobalt(II) | Cobaltacyclic intermediate | Potential for C-H activation pathways involving a Co(II)/Co(III) redox cycle. |

Stereochemical Aspects of Synthetic Transformations

For the synthesis of the achiral molecule this compound, the primary stereochemical consideration arises if chiral centers are introduced into the starting materials or during the reaction. However, in the context of general aryl-pyridine synthesis, particularly when dealing with ortho-substituted biaryls, the concept of atropisomerism becomes relevant. Atropisomers are stereoisomers that arise from restricted rotation around a single bond.

In the case of certain ortho-substituted 2-arylpyridines, significant steric hindrance between the substituents on the pyridine ring and the aryl ring can lead to a high rotational barrier, allowing for the isolation of stable, non-interconverting rotational isomers (atropisomers). While this compound itself is not chiral, the principles of stereoselective synthesis would be critical in preparing derivatives with chiral substituents or in controlling the formation of specific atropisomers in more sterically hindered analogues. beilstein-journals.org The stereochemical outcome of such reactions would be highly dependent on the nature of the catalyst, chiral ligands, and reaction conditions.

Kinetic and Thermodynamic Considerations in Aryl-Pyridine Synthesis

Kinetic Control: The regioselectivity of the initial oxidative addition of the palladium catalyst to a dihalopyridine is often under kinetic control. The C-X bond that is more readily cleaved will react faster. For instance, in a molecule containing both bromine and chlorine, the C-Br bond is generally more reactive towards oxidative addition than the C-Cl bond. This allows for selective functionalization.

DFT studies on related systems have been instrumental in elucidating the energy profiles of these reactions, providing insights into the relative stabilities of intermediates and the energy barriers of transition states, thereby explaining the observed reaction outcomes from both a kinetic and thermodynamic perspective. tandfonline.combohrium.comresearchgate.net

| Factor | Influence on Aryl-Pyridine Synthesis |

| Kinetics | Determines the reaction rate and can influence regioselectivity, particularly in the oxidative addition step. The choice of catalyst and ligands plays a crucial role in modulating the rates of the catalytic cycle steps. |

| Thermodynamics | Dictates the overall feasibility and position of equilibrium of the reaction. The formation of the stable C-C bond in the product is the primary thermodynamic driving force. |

An article on the chemical compound “this compound” cannot be generated as requested.

Extensive searches for scientific literature containing the specific experimental data required for the outlined sections—High-Resolution Mass Spectrometry (HRMS), Liquid Chromatography-Mass Spectrometry (LC-MS), Infrared (IR) Spectroscopy, Raman Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy—did not yield sufficient results for the precise compound “this compound.”

While spectral data for related isomers, such as 3-chloro-2-{(2Z)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl}pyridine dergipark.org.tr and other pyridine derivatives iarjset.comasianpubs.orgijeijournal.com are available, this information is not applicable to the subject compound. Adhering to the strict instructions to focus solely on “this compound” and to ensure scientific accuracy, the article cannot be written without the specific analytical data.

Detailed Analysis of this compound Reveals Limited Publicly Available Research

The inquiry sought to compile a comprehensive article based on a specific outline, focusing on advanced structural and spectroscopic characterization. The requested sections included:

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography and Solid-State Structural Analysis:This section required specific crystallographic data to define the compound's three-dimensional structure in the solid state.

Supramolecular Interactions and Crystal Packing:This subsection would have explored the intermolecular forces, such as hydrogen bonding and π-π stacking, that govern how individual molecules arrange themselves in a crystal. Techniques like Hirshfeld surface analysis are used to visualize and quantify these interactions.

Despite searches for the synthesis and characterization of 5-Chloro-2-(4-methoxyphenyl)pyridine, no papers containing the necessary crystallographic information files (CIFs) or detailed spectroscopic analyses that would allow for the fulfillment of the requested article structure were found. While information exists for structurally similar compounds and various pyridine (B92270) derivatives, extrapolating this data would be scientifically inaccurate.

The absence of this specific information in published literature prevents the creation of an article that adheres to the user's detailed and technical requirements. Further experimental research would be necessary to elucidate the properties outlined.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study various pyridine (B92270) derivatives, providing reliable results for molecular geometry, electronic properties, and vibrational frequencies. tandfonline.comnih.gov For 5-Chloro-2-(4-methoxyphenyl)pyridine, calculations are typically performed using functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), to achieve a balance between accuracy and computational cost. tandfonline.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For this compound, the key structural parameters include the bond lengths, bond angles, and the dihedral angle between the pyridine and the methoxyphenyl rings.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are representative values based on DFT calculations of similar structures.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | C-Cl | 1.745 |

| C-C (inter-ring) | 1.489 | |

| C-O (methoxy) | 1.365 | |

| C-N (pyridine) | 1.340 | |

| Bond Angles (°) | C-C-Cl | 119.5 |

| C-C-C (inter-ring) | 121.0 | |

| C-O-C (methoxy) | 118.0 | |

| Dihedral Angle (°) | Pyridine-Phenyl | ~30-40 |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. scirp.org A smaller gap generally implies higher reactivity and easier electronic transitions. scispace.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring, due to the electron-donating nature of the methoxy (B1213986) group. Conversely, the LUMO is anticipated to be distributed over the electron-deficient 5-chloropyridine ring, influenced by the electron-withdrawing properties of both the pyridine nitrogen and the chlorine atom. wuxibiology.comekb.eg This spatial separation of HOMO and LUMO suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap provides a theoretical estimate of the molecule's band gap.

Table 2: Predicted Electronic Properties of this compound Note: Values are representative and calculated using DFT (B3LYP/6-311++G(d,p)).

| Property | Predicted Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -1.50 |

| HOMO-LUMO Gap (Band Gap) | 4.65 |

Vibrational frequency analysis is performed computationally to predict the infrared (IR) and Raman spectra of a molecule. These calculations help in the assignment of vibrational modes observed in experimental spectra. researchgate.net DFT methods have proven to be highly effective for predicting vibrational frequencies, although a scaling factor is often applied to the calculated values to better match experimental results due to the neglect of anharmonicity and basis set imperfections. chemrxiv.org

For this compound, the predicted spectrum would show characteristic peaks corresponding to specific functional groups. Key vibrational modes would include:

C-Cl stretching: Typically found in the lower frequency region of the spectrum.

Aromatic C-H stretching: Occurring at wavenumbers above 3000 cm⁻¹.

C-O-C stretching (methoxy group): Asymmetric and symmetric stretching modes are expected.

Pyridine and benzene (B151609) ring vibrations: Including C=C and C=N stretching modes within the 1400-1600 cm⁻¹ range.

Comparing the computed spectrum with experimental FTIR and FT-Raman data allows for a comprehensive understanding of the molecule's vibrational dynamics. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is colored based on the electrostatic potential value: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). wolfram.com

In this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the electronegative nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group. These are the most likely sites for protonation and interaction with electrophiles. researchgate.net

Positive Potential: Located around the hydrogen atoms of the aromatic rings.

Neutral/Slightly Negative Potential: The chlorine atom often exhibits a dual nature, with a negative potential around its belt and a slightly positive region at its pole (a "sigma-hole"), which can participate in halogen bonding.

The MEP map provides a clear, qualitative picture of the molecule's reactive sites. researchgate.net

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This method is particularly useful for quantifying intramolecular interactions, such as charge transfer and hyperconjugation. tandfonline.com

The analysis involves examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. uni-muenchen.de For this compound, significant NBO interactions would likely include:

Delocalization of the oxygen lone pair (n_O) into the antibonding π* orbitals of the phenyl ring.

Delocalization of the nitrogen lone pair (n_N) into the antibonding π* orbitals of the pyridine ring.

Inter-ring charge transfer, evidenced by delocalization from the π orbitals of the electron-rich phenyl ring to the π* orbitals of the electron-deficient pyridine ring.

Reactivity Indices and Fukui Functions

A specific analysis of reactivity indices and Fukui functions for this compound has not been reported in the available literature. However, these are important concepts in computational chemistry for predicting the reactivity of molecules.

General Principles: Reactivity indices, derived from Density Functional Theory (DFT), help in understanding and predicting the sites of electrophilic, nucleophilic, and radical attacks on a molecule. Fukui functions, a key type of local reactivity descriptor, indicate the change in electron density at a specific point in the molecule when an electron is added or removed.

Fukui function f+(r) : This function relates to the electron density change upon the addition of an electron and is used to predict sites for nucleophilic attack.

Fukui function f-(r) : This function is associated with the removal of an electron and helps in identifying sites for electrophilic attack.

Fukui function f0(r) : This is the average of f+(r) and f-(r) and is used to predict sites for radical attack.

For a molecule like this compound, DFT calculations would be employed to determine these indices for each atom, thus predicting the most reactive sites. For instance, the nitrogen atom in the pyridine ring and the oxygen atom of the methoxy group, due to their lone pairs of electrons, would be expected to have significant values for these indices. The chlorine atom and the substituted phenyl ring would also influence the electronic distribution and, consequently, the reactivity of the pyridine ring.

A general DFT analysis of substituted pyridines has shown that the nucleophilicity can be predicted based on HOMO-LUMO energy calculations. researcher.lifeias.ac.in Such studies provide a basis for how the reactivity of this compound could be computationally assessed. researcher.lifeias.ac.in

Hypothetical Reactivity Sites of this compound:

| Potential Reactive Site | Expected Type of Attack | Rationale |

|---|---|---|

| Pyridine Nitrogen | Electrophilic Attack | High electron density due to the lone pair. |

| Carbon atoms in the pyridine ring | Nucleophilic Attack | Electron deficiency induced by the nitrogen atom. |

| Oxygen of the methoxy group | Electrophilic Attack | Lone pairs of electrons. |

| Substituted phenyl ring | Electrophilic Aromatic Substitution | Activated by the methoxy group. |

Tautomeric Stability and Isomerism Studies

Specific tautomeric stability and isomerism studies for this compound were not found in the searched literature. However, the study of tautomerism is highly relevant for substituted pyridines, particularly those with hydroxyl, amino, or thiol groups.

General Principles: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For substituted pyridines, a common form of tautomerism is the lactam-lactim equilibrium, for example, in 2-hydroxypyridine (B17775) which can exist in equilibrium with 2-pyridone. wuxibiology.comnih.govwayne.edu

Computational methods, such as ab initio and DFT calculations, are powerful tools to investigate the relative stabilities of different tautomers. wayne.edu These calculations can determine the optimized geometries and relative energies of the tautomeric forms in the gas phase and in different solvents. wuxibiology.comnih.gov The choice of computational method and basis set can influence the predicted stability. nih.govwayne.edu For instance, studies on 2-hydroxypyridine have shown that the equilibrium between the hydroxy and pyridone forms is sensitive to the solvent environment. wuxibiology.comnih.gov

While this compound does not have a substituent that would lead to common tautomeric forms like the lactam-lactim equilibrium, theoretical studies could explore other potential isomeric forms and their relative stabilities, such as rotational isomers (conformers) arising from the rotation around the single bond connecting the pyridine and phenyl rings.

Relative Stability of 2-Hydroxypyridine Tautomers in Different Environments:

| Tautomer | Gas Phase Stability | Polar Solvent Stability |

|---|---|---|

| 2-Hydroxypyridine (enol form) | More stable | Less stable |

| 2-Pyridone (keto form) | Less stable | More stable |

Quantum Chemical Descriptors and Structure-Reactivity Correlations

No specific quantum chemical descriptors or structure-reactivity correlation studies for this compound were identified in the literature search.

General Principles: Quantum chemical descriptors are numerical values calculated from the molecular wavefunction or electron density that characterize the electronic and geometric properties of a molecule. These descriptors are widely used in Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies to correlate the structure of a molecule with its biological activity or physical properties.

Commonly calculated quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) energy (EHOMO): Related to the ability of a molecule to donate electrons. Higher EHOMO values suggest a better electron donor.

Lowest Unoccupied Molecular Orbital (LUMO) energy (ELUMO): Related to the ability of a molecule to accept electrons. Lower ELUMO values indicate a better electron acceptor.

HOMO-LUMO gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

Ionization potential (I): The energy required to remove an electron from a molecule.

Electron affinity (A): The energy released when an electron is added to a molecule.

Hardness (η) and Softness (S): Measures of the resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity index (ω): A measure of the electrophilic character of a molecule.

These descriptors can be calculated using various quantum chemical methods, including DFT. researcher.lifeias.ac.in By calculating these descriptors for a series of related compounds and correlating them with experimentally determined reactivity or biological activity, predictive models can be developed. For this compound, such calculations would provide valuable insights into its electronic structure and potential reactivity.

Common Quantum Chemical Descriptors and Their Significance:

| Descriptor | Significance |

|---|---|

| EHOMO | Electron donating ability |

| ELUMO | Electron accepting ability |

| HOMO-LUMO gap | Chemical reactivity and stability |

| Dipole Moment | Polarity and solubility |

| Hardness (η) | Resistance to deformation of electron cloud |

Derivatization and Analog Synthesis

Synthesis of Related Aryl Pyridines with Diverse Structural Modifications

The core structure of 5-Chloro-2-(4-methoxyphenyl)pyridine can be elaborated through the synthesis of related aryl pyridines, primarily by leveraging modern cross-coupling reactions. The chlorine atom at the 5-position serves as a versatile handle for the introduction of new aryl or heteroaryl groups.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are highly effective for this purpose. By exploiting the differential reactivity of various halogen substituents, a stepwise and chemoselective introduction of different aryl groups onto a pyridine (B92270) core can be achieved. For instance, a di-substituted pyridine bearing both a chloro and a bromo group can be selectively coupled at the more reactive bromo position first, followed by a second coupling at the chloro position. This strategy allows for the controlled synthesis of polysubstituted pyridines.

In the context of this compound, the chloro group can be coupled with a variety of aryl or heteroaryl boronic acids or esters to generate tri-aryl systems. The synthesis of 2,4,6-triaryl pyridine derivatives has been reported, highlighting the utility of such scaffolds in medicinal chemistry. PXPd2 has been identified as an efficient catalyst for the regioselective Suzuki coupling of 2,6-dichloronicotinamides, demonstrating that selective functionalization of chloropyridines is a well-established strategy.

Table 1: Examples of Arylation Reactions for Pyridine Scaffolds

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | 5-Bromo-6-chloropyridin-3-yl fluorosulfate, Arylboronic acid | Pd-catalyst | Polysubstituted pyridine | |

| Suzuki Coupling | 2,6-Dichloronicotinic acid, Arylboronic acid | Pd catalyst | 6-Aryl-2-chloronicotinic acid |

Introduction of Diverse Substituents onto the Pyridine and Phenyl Rings

The functionalization of the this compound scaffold is not limited to the addition of aryl groups. A wide range of substituents can be introduced onto both the pyridine and the phenyl rings through various synthetic methodologies.

The chlorine atom on the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). 2-Chloropyridines are known to react with nucleophiles, leading to derivatives substituted at the position of the chlorine atom. This allows for the displacement of the chloride with a variety of nucleophiles, including amines, thiols, and alkoxides, to generate a library of analogs with diverse functional groups at the 5-position.

Furthermore, the methoxy-substituted phenyl ring can undergo electrophilic aromatic substitution. The electron-donating methoxy (B1213986) group directs incoming electrophiles primarily to the ortho and para positions. However, since the para position is occupied by the pyridine ring, substitution is expected at the positions ortho to the methoxy group.

The stepwise installation of substituents is a powerful strategy for building molecular complexity. For example, a reaction sequence could involve a nucleophilic substitution at the C5-chloro position, followed by an electrophilic substitution on the phenyl ring, or vice-versa, to create highly functionalized molecules.

Table 2: Representative Substituent Introduction Reactions

| Ring | Reaction Type | Reagents | Position of Substitution | Product Functional Group | Ref. |

|---|---|---|---|---|---|

| Pyridine | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiols, Alkoxides | C5 | Amino, Thioether, Ether | |

| Pyridine | Suzuki Coupling | Arylboronic acids | C5 | Aryl |

Formation of Fused Heterocyclic Systems Containing the Pyridine Core

The pyridine core of this compound is an excellent starting point for the construction of more complex, fused heterocyclic systems. These polycyclic structures are of significant interest in medicinal chemistry and materials science.

Thienopyridines: The synthesis of thienopyridines, which contain a thiophene (B33073) ring fused to the pyridine core, can be achieved through several routes. One common method involves the reaction of functionalized 2-chloropyridines. For instance, a one-pot procedure can combine a nucleophilic substitution followed by a base-mediated ring closure of a 2-chloropyridine-3-carbonitrile with a thioglycolate to form the thiophene ring. The Thorpe-Ziegler reaction is another effective method for creating partially hydrogenated thienopyridines from appropriate precursors. There are six possible isomeric structures for thienopyridines, depending on the mode of fusion between the thiophene and pyridine rings.

Indolizines: Indolizines (pyrrolo[1,2-a]pyridines) are another class of N-fused heterocycles that can be synthesized from pyridine precursors. A prevalent method is the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and an electron-deficient alkyne or alkene. Alternatively, various metal-catalyzed reactions, including those using palladium, copper, gold, or rhodium, can facilitate the cyclization of appropriately substituted pyridines to form the indolizine (B1195054) core. For example, a palladium-catalyzed, multicomponent reaction of a 2-bromopyridine, an imine, carbon monoxide, and an alkyne has been developed to produce indolizines in a modular fashion.

Pyrimidoquinolines: Pyrimidoquinolines are tricyclic fused systems that have garnered significant attention for their biological activities. Their synthesis can be approached by constructing the pyrimidine (B1678525) ring onto a pre-existing quinoline (B57606) or by building the quinoline ring onto a pyrimidine. Several methods utilize functionalized 2-chloroquinolines as starting materials. For example, the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride, catalyzed by t-BuOK, yields 2-amino-pyrimido[4,5-b]quinolin-4-ones. Multicomponent reactions (MCRs) are also employed, such as the reaction between an aromatic amine, an aromatic aldehyde, and barbituric acid, to afford 5-aryl-pyrimido[4,5-b]quinoline-diones.

Table 3: Synthetic Approaches to Fused Heterocyclic Systems

| Fused System | General Approach | Starting Material Example | Key Reagents/Catalysts | Ref. |

|---|---|---|---|---|

| Thienopyridine | Nucleophilic substitution and ring closure | 2-Chloropyridine-3-carbonitrile | Thioglycolates, Base | |

| Indolizine | 1,3-Dipolar Cycloaddition | Pyridinium ylide, Alkyne | Base | |

| Indolizine | Multicomponent Carbonylative Coupling | 2-Bromopyridine, Imine, Alkyne | Palladium catalyst, CO |

Strategies for Stereoselective Derivatization

While this compound is an achiral molecule, stereoselective derivatization can be employed to introduce chirality and synthesize enantiomerically enriched or diastereomerically pure analogs. This is particularly important in drug discovery, where the stereochemistry of a molecule can profoundly impact its biological activity.

One strategy involves the use of stereospecific cross-coupling reactions. For example, palladium-catalyzed cross-coupling reactions of secondary alkylboron nucleophiles with aryl chlorides can proceed with high stereospecificity, allowing for the transfer of chirality from the nucleophile to the product. This approach could be applied to the C5-chloro position of the pyridine ring to introduce a chiral alkyl substituent.

Another approach is to perform an asymmetric reaction on a derivative of the parent compound. For instance, a highly regio- and enantioselective synthesis of 3-allylindolizines has been achieved through a sequence involving a Rh-catalyzed asymmetric allylation followed by a Tschitschibabin reaction. This demonstrates that chiral catalysts can be used to construct complex chiral scaffolds from pyridine-based starting materials. Diastereoselective methods can also be valuable for creating multiple stereocenters. Highly diastereoselective Csp3 Negishi cross-couplings of various cycloalkylzinc reagents with aryl halides have been reported to yield the thermodynamically most stable stereoisomer. Such strategies could be adapted to derivatives of this compound to control the relative stereochemistry of newly introduced substituents.

Advanced Applications in Chemical Science Non Pharmacological

Utilization as Key Intermediates in Complex Organic Synthesis

5-Chloro-2-(4-methoxyphenyl)pyridine serves as a crucial building block in the construction of more complex molecular architectures, primarily through its participation in cross-coupling reactions. The presence of a chlorine atom on the pyridine (B92270) ring provides a reactive site for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling. nih.govharvard.edu This reaction is a powerful and widely used method for forming carbon-carbon bonds, enabling the synthesis of biaryl and substituted aromatic compounds that are scaffolds for various functional molecules. nih.gov

The general applicability of chloropyridines in Suzuki-Miyaura reactions allows for the coupling of this compound with a wide range of aryl and heteroaryl boronic acids. nih.govresearchgate.net This versatility facilitates the creation of a diverse library of compounds with tailored electronic and steric properties. For instance, derivatives of 2-phenylpyridine (B120327) are utilized in the synthesis of biologically active molecules, including insecticides. mdpi.com The specific combination of the chloro and methoxyphenyl substituents in this compound can influence the reactivity and ultimate properties of the synthesized complex molecules.

Furthermore, the pyridine moiety itself is a common structural motif in the synthesis of various bioactive compounds and functional materials. nih.goveurekaselect.com The ability to functionalize the pyridine ring through reactions like the Suzuki coupling makes compounds such as this compound valuable intermediates for creating novel chemical entities with specific applications. nih.govasianpubs.orgresearchgate.net

Contributions to Materials Science

The unique photophysical and structural properties of pyridine derivatives make them attractive candidates for the development of advanced materials. This compound, with its rigid aromatic core and potential for modification, is a relevant scaffold for designing liquid crystalline and photoelectric functional materials.

Design and Synthesis of Liquid Crystalline Materials

Pyridine-containing molecules are of significant interest in the field of liquid crystals due to the ability of the pyridine ring to impart a stable, rigid structure and induce complex liquid crystalline phases. rsc.orgresearchgate.net The incorporation of heterocyclic rings like pyridine can lead to substantial changes in the mesophases and physical properties of the resulting materials. rsc.orgresearchgate.net

The molecular structure of this compound provides a foundation for the synthesis of calamitic (rod-shaped) liquid crystals. By introducing flexible alkyl or alkoxy chains to the core structure, it is possible to induce mesomorphic behavior. The presence of polar substituents on the pyridine ring, such as the chlorine atom, can significantly influence the formation and thermal range of the mesophase. nih.gov For example, in related pyridine derivatives, terminal chloro substituents have been shown to promote the formation of the nematic phase. nih.gov

The synthesis of liquid crystals based on pyridine often involves the creation of Schiff base/ester linkages or other connecting groups to extend the molecular structure and enhance its anisotropy. mdpi.com this compound can serve as a precursor in multi-step syntheses to create more complex, elongated molecules that exhibit liquid crystalline properties. rsc.orgacs.org The specific arrangement and nature of the substituents on the pyridine and phenyl rings are critical in determining the type of mesophase (e.g., nematic, smectic) and the transition temperatures.

Below is an interactive data table summarizing the types of mesophases observed in various pyridine-based liquid crystals, illustrating the influence of structural modifications.

| Core Structure Moiety | Substituents | Observed Mesophase(s) |

| 2-Methoxy-3-cyanopyridine | Alkoxyaryl/thiophenyl, cyano | Orthorhombic columnar |

| Pyridine with Schiff base/ester | Terminal alkoxy chains | Nematic, Smectic A |

| 5H-thiazolo[4,3-b] rsc.orgrsc.orgnih.govthiadiazol | Alkoxybenzylidene | Nematic, Smectic A |

| Triazine with acetylenic bridges | Chiral citronellyloxy groups | Smectic C |

Development of Photoelectric Functional Materials

Pyridine derivatives have emerged as important components in the development of photoelectric functional materials, particularly for applications in organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.org These materials often function as electron transporting materials (ETMs) or hole transporting materials (HTMs) due to the electronic properties of the pyridine ring. rsc.orgnih.gov The frontier energy levels (HOMO and LUMO) of pyridine-based materials can be tuned by the strategic placement of aromatic π-conjugated moieties, which is crucial for efficient charge injection and transport. rsc.org

Donor-acceptor based pyridine derivatives have shown significant promise in these applications. rsc.org In the context of this compound, the methoxyphenyl group can act as an electron-donating moiety, while the chloro-substituted pyridine ring can function as an electron-accepting component. This intrinsic donor-acceptor character makes it a candidate for incorporation into larger conjugated systems designed for photoelectric applications. For instance, pyridine-appended pyrene (B120774) derivatives have been successfully employed as HTMs in OLEDs. acs.orgnih.gov

The synthesis of such materials often involves coupling reactions to extend the π-conjugation of the core molecule. nbinno.com this compound, through reactions like the Suzuki coupling, can be integrated into larger molecular frameworks to create materials with tailored optoelectronic properties, such as specific emission wavelengths and improved charge carrier mobility. nbinno.com The photophysical properties of the resulting materials, including their absorption and emission spectra, are critical for their performance in photoelectric devices. researchgate.net

Role in Catalytic Systems (e.g., Ligand Development)

Pyridine and its derivatives are widely utilized as ligands in transition metal catalysis due to the presence of a lone pair of electrons on the nitrogen atom, which can coordinate to a metal center. nih.govacs.org The electronic and steric properties of the pyridine ligand can be readily modified by introducing substituents, which in turn influences the stability and catalytic activity of the resulting metal complex. nih.govacs.org

This compound possesses the necessary structural features to act as a ligand in various catalytic systems. The pyridine nitrogen can coordinate to transition metals such as palladium, platinum, and cobalt. acs.orgnih.govrsc.org The electronic nature of the substituents—the electron-withdrawing chlorine atom and the electron-donating methoxy (B1213986) group on the phenyl ring—can modulate the electron density at the nitrogen atom, thereby affecting the strength of the metal-ligand bond. nih.govacs.org

Palladium complexes with substituted pyridine ligands have demonstrated high efficiency as precatalysts in cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.govacs.org The basicity of the pyridine ligand can correlate with the catalytic efficiency of the complex. nih.gov Furthermore, N-aryl-2-aminopyridines can form stable complexes with various transition metals, leading to cyclization and functionalization reactions. rsc.org While direct studies on this compound as a ligand are not extensively documented, the principles governing the behavior of substituted pyridine ligands suggest its potential in the development of novel catalysts with tailored reactivity. agosr.comrsc.org

The table below provides examples of transition metal complexes with pyridine-based ligands and their applications in catalysis.

| Ligand Type | Metal Center | Catalytic Application |

| 4-Substituted Pyridines | Palladium(II) | Suzuki-Miyaura and Heck cross-coupling |

| Indolyl-NNN-Type Ligands | Palladium | Not specified |

| 1-(2-pyridyl)imidazo[1,5-a]pyridines | Palladium(II), Platinum(II) | Not specified |

| Organotellurium Ligands | Various | Suzuki-Miyaura and Mizoroki–Heck couplings |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Chloro-2-(4-methoxyphenyl)pyridine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves nucleophilic substitution on a pyridine precursor. For example, substituting a halogen (e.g., chlorine) at the 5-position with a 4-methoxyphenyl group via coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Reaction optimization includes adjusting solvent polarity (DMF or DMSO), temperature (80–120°C), and catalyst loading (0.5–2 mol%) . Purification via column chromatography or recrystallization ensures >95% purity. Yield improvements (e.g., from 64% to 82%) are achieved by modifying reaction time or stoichiometry, as seen in analogous thiazolo-pyridine syntheses .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : Structural confirmation relies on:

- X-ray crystallography to resolve bond lengths and angles (e.g., C–Cl bond: ~1.73 Å; pyridine ring planarity) .

- NMR spectroscopy : NMR shows characteristic signals for methoxy groups (~δ 3.8 ppm) and pyridine protons (δ 7.5–8.5 ppm). NMR confirms substitution patterns .

- Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 234.05 for CHClNO) .

Advanced Research Questions

Q. What mechanistic insights exist for the biological activity of this compound, particularly in enzyme/receptor interactions?

- Methodological Answer : Computational docking and in vitro assays reveal interactions with targets like cyclooxygenase-2 (COX-2) or peroxisome proliferator-activated receptors (PPARs). For example:

- Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ≈ -8.5 kcal/mol) to COX-2’s active site, driven by halogen bonding (Cl–His90) and π-π stacking with the methoxyphenyl group .

- Inhibition assays (IC) using recombinant enzymes (e.g., COX-2) show dose-dependent activity (IC ~1.2 µM), validated via Western blotting of downstream prostaglandins .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridine derivatives?

- Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Strategies include:

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 5-Chloro-2-(piperidin-4-yl)pyridine vs. 5-Chloro-2-pyrrolidin-1-ylbenzeneamine) to isolate substituent effects .

- Standardized assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., etoricoxib for COX-2 inhibition) .

- Meta-analysis : Pool data from multiple studies (e.g., IC values) to identify trends, adjusting for variables like solvent (DMSO concentration ≤0.1%) .

Q. What advanced analytical techniques are critical for characterizing degradation products or impurities in this compound?

- Methodological Answer :

- HPLC-MS/MS : Detects trace impurities (e.g., chlorinated byproducts) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Stability studies : Accelerated degradation under heat (40°C) and humidity (75% RH) identifies labile groups (e.g., methoxy hydrolysis to phenol) .

- EPR spectroscopy : Monitors radical formation during photodegradation, relevant for storage guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.